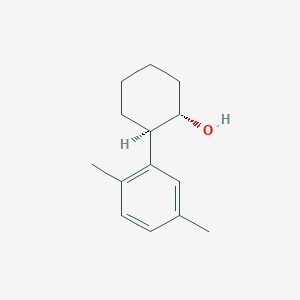

trans-2-(2,5-Dimethylphenyl)cyclohexanol

Description

Properties

IUPAC Name |

(1S,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWPFVTXSUZSLV-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H]2CCCC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of trans-2-(2,5-Dimethylphenyl)cyclohexanol generally involves the following key steps:

- Starting Material Selection: Typically, cyclohexanone or substituted cyclohexanones are used as starting materials.

- Aryl Group Introduction: The 2,5-dimethylphenyl group can be introduced via nucleophilic addition of an aryl organometallic reagent, such as a Grignard reagent, to the cyclohexanone.

- Stereoselective Reduction or Hydroxylation: Controlling the stereochemistry to obtain the trans isomer involves selective reaction conditions or post-reaction purification.

Preparation via Grignard Reaction

A widely employed method for preparing aryl-substituted cyclohexanols, including trans isomers, is the reaction of cyclohexanone with an arylmagnesium halide (Grignard reagent):

- Grignard Reagent Formation: The 2,5-dimethylphenylmagnesium bromide or chloride is prepared by reacting 2,5-dimethylbromobenzene or 2,5-dimethylchlorobenzene with magnesium in anhydrous tetrahydrofuran (THF).

- Addition to Cyclohexanone: The Grignard reagent is added dropwise to cyclohexanone under controlled temperature (usually below 20°C) to minimize side reactions and favor the formation of the trans isomer.

- Workup: The reaction mixture is quenched with aqueous ammonium chloride or acid, followed by extraction and purification.

This method is supported by analogous preparations of related cyclohexanol derivatives, such as the preparation of tramadol analogs, where a Grignard reagent adds to a cyclohexanone derivative to yield a mixture of cis and trans isomers.

Stereochemical Control and Purification

- Isomer Ratio: The Grignard addition typically yields a mixture of cis and trans isomers, with the cis isomer often predominating (around 80-85%), and the trans isomer constituting 15-20% of the mixture.

- Purification: Separation of the trans isomer can be achieved by selective crystallization or salt formation. For example, selective precipitation using hydrobromic acid in appropriate solvents can enrich one isomer over the other.

- Conversion to Free Base and Salt Formation: The isolated isomer can be converted to its free base by basification (e.g., with NaOH) and then converted into a hydrochloride or hydrobromide salt for enhanced purity and stability.

Alternative Methods: Dehydration and Hydrogenation

Though less specific for the target compound, related literature describes:

- Dehydration of Cyclohexanol to Cyclohexene: Cyclohexanol derivatives can be dehydrated using acid catalysts (e.g., phosphoric acid) to form cyclohexene intermediates, which can then undergo further functionalization.

- Hydrogenation: Aromatic rings or unsaturated intermediates can be hydrogenated under catalytic conditions to yield saturated cyclohexanol derivatives with controlled stereochemistry.

Summary Table of Preparation Steps and Conditions

| Step | Reagents / Conditions | Outcome / Notes |

|---|---|---|

| Grignard Reagent Preparation | 2,5-Dimethylbromobenzene + Mg in THF | Formation of 2,5-dimethylphenylmagnesium bromide |

| Addition to Cyclohexanone | Dropwise addition at <20°C | Mixture of cis (~80-85%) and trans (~15-20%) cyclohexanol isomers |

| Quenching | Aqueous NH4Cl or acid | Reaction termination and workup |

| Purification | Selective precipitation with hydrobromic acid in solvents (water, alcohols, ketones) | Enrichment of trans isomer via selective crystallization |

| Conversion to Salt | Basification with NaOH, then acidification with HCl or HBr | Formation of stable hydrochloride or hydrobromide salts |

Research Findings and Considerations

- Yield and Purity: The Grignard method yields moderate to high amounts of the desired product, but the trans isomer requires careful purification due to the mixture with the cis isomer.

- Solvent Effects: Solvent choice significantly influences the selectivity of precipitation and purification steps. Water and low molecular weight alcohols or ketones are preferred for selective crystallization.

- Isomer Stability: The trans isomer is generally more thermodynamically stable but kinetically less favored during Grignard addition, necessitating post-reaction separation.

- Avoidance of Toxic Reagents: Modern methods emphasize mild reaction conditions and avoidance of toxic reagents, improving safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2,5-Dimethylphenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound back to its corresponding alcohol or further reduce it to hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Trans-2-(2,5-Dimethylphenyl)cyclohexanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in the formulation of certain materials.

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the cyclohexanol ring alter molecular weight, polarity, and intermolecular interactions, thereby affecting melting points, boiling points, and solubility. Key examples include:

Key Observations :

- The 2,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from smaller substituents like Cl or CH₃.

- Chloro-substituted analogs exhibit higher melting points due to stronger dipole interactions , whereas aromatic substituents (e.g., phenylthio) enhance nonpolar characteristics .

Stereochemical and Electronic Effects

- Trans vs.

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in 2-[(2-methoxyphenyl)methyl]cyclohexanone ) increase electron density, whereas chloro or nitro groups withdraw electrons, affecting reactivity in substitution or oxidation reactions.

Biological Activity

trans-2-(2,5-Dimethylphenyl)cyclohexanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclohexanol backbone substituted with a 2,5-dimethylphenyl group. Its structural formula can be represented as follows:

This structure influences its interaction with biological targets, particularly in the central nervous system and endocrine systems.

1. Adrenergic Receptor Modulation

Research indicates that this compound may act as a modulator of adrenergic receptors. Specifically, it has been shown to selectively bind to α2B and α2C adrenergic receptors, which are involved in various physiological processes including pain modulation and cardiovascular regulation .

2. Anticancer Potential

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in hypopharyngeal tumor cells, suggesting potential as an anticancer agent .

3. Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective properties. It has been observed to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and interact with specific receptors:

- Adrenergic Receptors: By acting on adrenergic receptors, the compound can influence vascular tone and neurotransmitter release.

- Cholinergic System: Inhibition of AChE increases acetylcholine levels, enhancing cholinergic transmission.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study demonstrated its efficacy in reducing pain responses in animal models through adrenergic receptor modulation.

- Another investigation focused on its anti-cancer properties, showcasing significant tumor growth inhibition in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-(2,5-Dimethylphenyl)cyclohexanol, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, which introduces aromatic substituents to the cyclohexanol backbone. For example, analogous syntheses of trans-2-(4-Methylthiophenyl)cyclohexanol involve coupling aryl halides with cyclohexanol-derived boronic esters under palladium catalysis . Regioselectivity is controlled by steric and electronic effects of substituents, with purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For enantiomeric purity, chiral HPLC or polarimetry is employed, especially if asymmetric synthesis or enzymatic resolution is used .

Q. How can thermodynamic properties (e.g., melting point, solubility) be experimentally determined for this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) measures melting points, while solubility is assessed by incremental addition of solvent until saturation. For compounds with limited data, computational tools like COSMO-RS predict solubility in organic solvents .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening or oxidation reactions?

- Methodological Answer : The trans configuration imposes steric constraints, favoring specific reaction pathways. For example, trans-2-chlorocyclohexanol reacts with NaOH to form epoxides, while the cis isomer yields ketones due to differences in transition-state geometry . Computational modeling (DFT) can predict regioselectivity and transition-state stability .

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer : Enzymatic kinetic resolution using hydrolases (e.g., BmEH128T) selectively acylates one enantiomer, leaving the other unreacted for separation . Chiral stationary-phase HPLC or NMR with chiral shift reagents quantifies ee. For example, Novozym® 435 catalyzes enantioselective acylation of analogous cyclohexanol derivatives .

Q. How can researchers address contradictory data in thermodynamic or spectral properties reported for this compound?

- Methodological Answer : Cross-validate using multiple techniques (e.g., compare DSC with capillary melting point measurements). Replicate synthesis under controlled conditions to isolate impurities. Reference databases like PubChem or CAS Common Chemistry provide curated data, though experimental validation is critical .

Q. What experimental designs study the biological interactions of this compound with enzyme targets?

- Methodological Answer : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. Molecular docking simulations (e.g., AutoDock) predict binding modes. For neuroprotective studies, in vitro models (e.g., SH-SY5Y cells) assess viability under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.